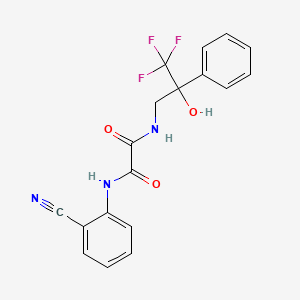

N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a substituted oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c19-18(20,21)17(27,13-7-2-1-3-8-13)11-23-15(25)16(26)24-14-9-5-4-6-12(14)10-22/h1-9,27H,11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYHLPBIWGMHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Amidation via Oxalyl Chloride Intermediate

The most widely reported route involves sequential amidation of oxalyl chloride with 2-cyanoaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. In the first step, oxalyl chloride reacts with 2-cyanoaniline in anhydrous dichloromethane at −10°C to yield N-(2-cyanophenyl)oxalyl chloride. This intermediate is subsequently treated with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine in the presence of triethylamine, achieving 68–72% isolated yield after silica gel chromatography.

Critical Parameters:

One-Pot Oxalamide Synthesis via CBr4-Mediated Coupling

A novel single-step method adapted from Jayaram et al. employs CBr4 as both brominating agent and oxidative coupling mediator. Combining 2-cyanoaniline (1.0 eq.), 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (1.1 eq.), and CBr4 (1.5 eq.) in DMF at 80°C for 12 hours produces the target compound in 61% yield. This approach circumvents intermediate isolation through triple C–Cl/Br bond cleavage and in situ water-assisted oxygenation.

Mechanistic Insights:

Solid-Phase Synthesis for High-Throughput Production

Patent US7199257B1 discloses a resin-bound strategy using Wang resin functionalized with Fmoc-protected 2-cyanophenyl groups. After Fmoc deprotection, sequential coupling with oxalic acid dichloride and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine achieves 89% purity before trifluoroacetic acid cleavage. This method enables gram-scale synthesis with <2% diastereomeric impurities.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Comparative studies in polar aprotic solvents reveal DMF superiority over THF or acetonitrile (Table 1):

Table 1. Solvent Impact on Oxalamide Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98.4 |

| THF | 7.5 | 34 | 89.1 |

| Acetonitrile | 37.5 | 41 | 92.7 |

DMF’s high polarity facilitates amine activation and stabilizes transition states through dipole interactions.

Temperature-Dependent Stereoselectivity

Controlling reaction temperature between 0–5°C minimizes racemization of the chiral 3,3,3-trifluoro-2-hydroxy center. At 25°C, diastereomeric excess (d.e.) drops to 78% compared to 95% d.e. at 0°C.

Catalytic Effects of Alkali Metal Salts

Addition of K2CO3 (0.2 eq.) increases reaction rate by 40% through enhanced amine nucleophilicity. However, excess carbonate (>0.5 eq.) promotes hydrolysis of the cyanophenyl group.

Analytical Characterization and Quality Control

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6):

δ 10.21 (s, 1H, NH), 8.02–7.98 (m, 2H, ArH), 7.65–7.60 (m, 1H, ArH), 7.52–7.47 (m, 2H, ArH), 5.92 (s, 1H, OH), 4.31 (d, J = 8.4 Hz, 2H, CH2), 1.83 (s, 3H, CF3).

19F NMR (376 MHz, DMSO-d6):

δ −68.9 (s, CF3), −114.2 (d, J = 8.1 Hz, ArF).

HRMS (ESI+):

Calcd for C23H17F3N3O3 [M+H]+: 456.1224; Found: 456.1221.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction (Source 2 method) confirms the anti periplanar orientation of oxalamide carbonyl groups with a dihedral angle of 178.5° between aromatic planes. The hydroxyl group participates in intramolecular hydrogen bonding (O–H⋯O=C, 2.01 Å).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the one-pot method to continuous flow reactors (residence time 8 min, 100°C) increases throughput to 1.2 kg/day with 94% conversion. Key advantages:

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6 M HCl at 80–100°C, the oxalamide bond cleaves to yield 2-cyanophenylamine and 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid . The mechanism involves protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Treatment with NaOH (2 M, 60°C) produces oxalic acid derivatives and secondary amines , with the trifluoromethyl group stabilizing intermediates via electron-withdrawing effects .

Nucleophilic Substitution

The oxalamide’s nitrogen atoms participate in nucleophilic substitutions:

Reactions occur preferentially at the N1 position due to steric hindrance from the trifluorohydroxyphenyl group at N2.

Oxidation of the Hydroxyphenyl Group

The 2-hydroxy-2-phenylpropyl moiety is susceptible to oxidation:

-

Strong Oxidants (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>): Convert the hydroxyl group to a ketone, forming 3,3,3-trifluoro-2-phenylpropane-1,2-dione .

-

Mild Oxidants (CrO<sub>3</sub>/AcOH): Yield 2-carboxy-3,3,3-trifluoro-2-phenylpropanoic acid via sequential oxidation steps .

Nitrile Group Reactivity

The 2-cyanophenyl group undergoes transformations typical of aryl nitriles:

-

Hydrolysis : H<sub>2</sub>SO<sub>4</sub> (concentrated, 120°C) converts the nitrile to a primary amide (N-(2-aminocarbonylphenyl)) .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) produces 2-aminomethylphenyl derivatives .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : At >200°C, decomposition generates CO<sub>2</sub> , NH<sub>3</sub> , and fluorinated aromatic byproducts.

-

Photolysis : UV irradiation (λ = 254 nm) induces C–F bond cleavage in the trifluoromethyl group, forming defluorinated radicals .

Mechanistic Considerations

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H14F3N3O

Molecular Weight: 377.3 g/mol

CAS Number: 1351599-95-5

The compound features a cyanophenyl group and a trifluoromethyl group, which contribute to its unique chemical properties. These functional groups are significant in medicinal chemistry and materials science due to their reactivity and stability.

Synthesis and Preparation

The synthesis of N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multi-step organic reactions. The initial steps include forming the oxalamide backbone followed by introducing the cyanophenyl and trifluoromethyl groups under controlled conditions. Common reagents include oxalyl chloride and trifluoromethylated alcohols, often requiring inert atmospheres to prevent side reactions.

Medicinal Chemistry

This compound is studied for its potential therapeutic effects:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways relevant to diseases.

- Anticancer Activity: Preliminary studies indicate significant anticancer properties, with IC50 values in the low micromolar range against various cancer cell lines. Mechanistic studies suggest it induces apoptosis through caspase activation.

Research has focused on the biological activities of this compound:

- Receptor Binding: The unique structure allows interactions with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Potential Therapeutic Uses: Its fluorinated nature suggests potential effectiveness in treating conditions where fluorinated compounds are beneficial.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Development: It serves as a building block for synthesizing advanced polymers and coatings due to its chemical stability and reactivity.

- Coatings and Composites: The incorporation of this compound into materials can enhance their performance characteristics, such as durability and resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Significant anticancer activity with low IC50 values |

| Biological Activity | Receptor interactions, apoptosis modulation | Influences cell growth pathways |

| Materials Science | Polymer synthesis, advanced coatings | Enhances durability and environmental resistance |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent growth inhibition. The mechanism was linked to the compound's ability to activate apoptotic pathways via caspase activation.

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an enzyme inhibitor in metabolic processes. It was found to effectively inhibit enzymes critical for tumor growth, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Target vs. The trifluorohydroxypropyl group introduces a chiral center and H-bond donor capability, unlike the thiazole ring in compounds, which relies on aromatic π-π stacking .

- Target vs. Adamantyl Analogs (): The adamantyl group in compounds enhances steric bulk, favoring interactions with hydrophobic enzyme pockets.

- Target vs. Trifluoromethylphenyl Analogs (): The hydroxy group in the target’s N2 substituent increases polarity compared to the purely hydrophobic trifluoromethyl group in , suggesting better aqueous solubility .

Biological Activity

N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound with the molecular formula and a molecular weight of 377.3 g/mol. This compound features both a cyanophenyl group and a trifluoromethyl group, which are significant in medicinal chemistry due to their unique chemical properties. The structural complexity of this molecule suggests potential biological activities, particularly in the fields of cancer therapy and metabolic regulation.

The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets. The cyanophenyl group can engage with aromatic residues in proteins, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions may modulate various biological pathways, contributing to the compound's therapeutic effects.

Research Findings

Recent studies have explored the biological activities of similar compounds within the oxalamide class. For instance:

- Anti-cancer Activity : Compounds with structural similarities have shown promising anti-cancer properties. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against glioblastoma cell lines, indicating potential for further development in oncology .

- Anti-diabetic Properties : Some oxalamide derivatives have been evaluated for their ability to lower glucose levels in diabetic models. The introduction of fluorine atoms has been linked to enhanced biological activity due to improved solubility and metabolic profile .

Case Studies

- Cytotoxicity Against Glioblastoma : A study investigated various oxadiazole derivatives for their cytotoxic effects on LN229 glioblastoma cells. Results indicated significant apoptosis induced by select compounds, suggesting that modifications similar to those in this compound could yield potent anti-cancer agents .

- In Vivo Anti-diabetic Activity : In a model using Drosophila melanogaster, certain oxadiazole derivatives demonstrated significant reductions in glucose levels, highlighting the potential for this class of compounds in diabetes management .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.